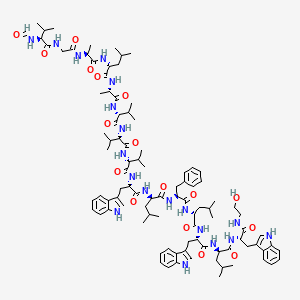
Gramicidin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gramicidin B is a peptide antibiotic that belongs to the gramicidin family. It is a linear pentadecapeptide composed of alternating D- and L-amino acids, specifically valine and other amino acids. This compound is known for its potent antimicrobial properties, particularly against Gram-positive bacteria .
准备方法
Synthetic Routes and Reaction Conditions
Gramicidin B can be synthesized through solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions .
Industrial Production Methods
Industrial production of valinethis compound involves fermentation processes using Bacillus brevis, a soil bacterium. The fermentation broth is then subjected to extraction and purification steps, including countercurrent distribution and high-performance liquid chromatography (HPLC), to isolate valinethis compound from other gramicidin congeners .
化学反应分析
Types of Reactions
Gramicidin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tryptophan residues in the peptide.
Reduction: Reduction reactions can affect the disulfide bonds if present.
Substitution: Amino acid residues in valinethis compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of valinethis compound and various analogs with substituted amino acids .
科学研究应用
Antibacterial Applications
Mechanism of Action
Gramicidin B operates by forming cation-selective ion channels in lipid bilayers, which disrupts the ionic balance within bacterial cells, leading to cell lysis. This mechanism is similar to that of other gramicidins, making it effective against a variety of Gram-positive bacteria.
Clinical Use
this compound is primarily used in topical formulations due to its hemolytic activity when administered systemically. It is often combined with other antibiotics to enhance efficacy and reduce resistance development. For instance, studies have shown that combining this compound with polymyxin B significantly increases antibacterial activity against multidrug-resistant strains of Pseudomonas aeruginosa .
Synergistic Effects
Research indicates that this compound exhibits synergistic effects when used in combination with other antimicrobial peptides. In one study, it was found that Gramicidin S and polymyxin B together effectively inhibited biofilm formation and reduced the metabolic activity of Pseudomonas aeruginosa, suggesting a promising approach for treating chronic infections .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an antiproliferative agent in cancer therapy. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines.
Cell Line Studies
this compound demonstrated significant inhibitory effects on renal cell carcinoma and gastric cancer cells. Specifically, it induced apoptosis in cholangiocarcinoma cells and inhibited proliferation in liver and pancreatic cancer cell lines . The mechanism involves membrane depolarization and osmotic swelling leading to cell lysis .
Potential for Combination Therapy
The use of this compound in combination with other chemotherapeutic agents may enhance therapeutic efficacy while minimizing side effects. Its ability to target cancer cells selectively makes it a candidate for further investigation in clinical settings.
Drug Formulation
This compound's unique properties make it suitable for incorporation into various drug formulations.
Topical Preparations
Due to its potent antibacterial activity and low systemic toxicity when applied topically, this compound is frequently included in ointments and creams for treating skin infections .
Nanoparticle Delivery Systems
Innovative delivery systems utilizing nanoparticles are being explored to enhance the stability and efficacy of this compound. These systems can improve drug solubility and bioavailability while reducing potential side effects associated with higher concentrations of the antibiotic .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Synergistic Effects on Pseudomonas aeruginosa | This compound combined with polymyxin B showed enhanced antibacterial activity against resistant strains | Topical treatment for chronic infections |
| Anticancer Activity | This compound inhibited proliferation in gastric and renal cancer cells | Potential therapeutic agent in oncology |
| Drug Formulation Innovations | Development of nanoparticle systems for enhanced delivery | Improved topical formulations |
作用机制
Gramicidin B exerts its antimicrobial effects by inserting itself into bacterial cell membranes, forming ion channels that disrupt the membrane potential. This leads to the leakage of essential ions and molecules, ultimately causing cell death. The primary molecular targets are the lipid bilayers of bacterial membranes .
相似化合物的比较
Similar Compounds
Gramicidin A: Another member of the gramicidin family, differing in its amino acid composition.
Gramicidin C: Similar to gramicidin A and B but with different amino acid residues.
Isoleucine-gramicidin: Contains isoleucine instead of valine.
Uniqueness
Gramicidin B is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its ability to form stable ion channels in lipid bilayers makes it particularly effective as an antimicrobial agent .
属性
生物活性 |
Antimicrobial |
|---|---|
序列 |
VGALAVVVWLFLWLW |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















